molecular formula C32H36N2O4 B14278099 Prochaetoglobosin III CAS No. 133613-78-2

Prochaetoglobosin III

Cat. No.: B14278099
CAS No.: 133613-78-2
M. Wt: 512.6 g/mol
InChI Key: ZIOWMHCMCYFIBL-RSRKAITBSA-N
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Description

Prochaetoglobosin III is a cytochalasan alkaloid derived from fungal sources, notably Chaetomium elatum and Penicillium expansum . Structurally, it belongs to the 10-(indol-3-yl)-[13]cytochalasan family, characterized by a macrocyclic ring fused to an indole moiety. Its biosynthesis involves a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway, with a key intermediate formed via Diels-Alder cyclization . This compound exhibits antitumor and antiamebic activities, with demonstrated cytotoxicity against human breast cancer (IC50 2.54–21.29 μM) and cholangiocarcinoma (IC50 3.41–86.95 μM) cell lines . However, its antiamebic activity against Entamoeba histolytica is cysteine-sensitive, losing potency in cysteine-rich environments due to thiol-mediated inactivation .

Properties

CAS No.

133613-78-2

Molecular Formula

C32H36N2O4

Molecular Weight

512.6 g/mol

IUPAC Name

(3E,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione

InChI

InChI=1S/C32H36N2O4/c1-18-8-7-10-24-29-31(4,38-29)20(3)28-26(16-21-17-33-25-11-6-5-9-23(21)25)34-30(37)32(24,28)27(36)13-12-22(35)15-19(2)14-18/h5-7,9-14,17-18,20,24,26,28-29,33H,8,15-16H2,1-4H3,(H,34,37)/b10-7+,13-12+,19-14-/t18-,20-,24-,26-,28-,29-,31+,32?/m0/s1

InChI Key

ZIOWMHCMCYFIBL-RSRKAITBSA-N

Isomeric SMILES

C[C@H]/1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4C2(C(=O)/C=C/C(=O)C/C(=C1)/C)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C

Canonical SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)CC(=C1)C)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C

Origin of Product

United States

Preparation Methods

Prochaetoglobosin III is typically isolated from the fungus Chaetomium elatum. The preparation involves cultivating the fungus under specific conditions and extracting the compound using organic solvents. The structures of these compounds are elucidated by spectroscopic methods .

Chemical Reactions Analysis

Prochaetoglobosin III undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P-450 inhibitors and other specific organic solvents. The major products formed from these reactions include other chaetoglobosin analogs and related compounds .

Scientific Research Applications

Prochaetoglobosin III has a broad range of biological activities, including antitumor, antifungal, phytotoxic, fibrinolytic, antibacterial, nematicidal, anti-inflammatory, and anti-HIV activities. It is used in scientific research to study its effects on various cell lines and pathogens. In agriculture, it is explored for its potential as a biocontrol agent against plant pathogens .

Mechanism of Action

The mechanism of action of Prochaetoglobosin III involves its interaction with cellular targets, leading to cytotoxic effects. It disrupts the cytoskeleton of cells, inhibiting cell division and inducing apoptosis. The molecular targets and pathways involved include the inhibition of actin polymerization and disruption of microfilament organization .

Comparison with Similar Compounds

Comparison with Structural Analogs

Prochaetoglobosin III shares structural and functional similarities with other cytochalasans, though key differences exist in bioactivity, potency, and mechanisms. Below is a detailed comparison:

Table 1: Bioactivity and Structural Comparison of this compound and Related Compounds

Compound Source Key Bioactivities Cytotoxicity (IC50, μM) Unique Features References
This compound Chaetomium elatum, P. expansum Antitumor, antiamebic 2.54–21.29 (breast cancer) Cysteine-sensitive antiamebic activity
Prochaetoglobosin IIIed Chaetomium elatum Antitumor Not explicitly reported Structural isomer of III; antitumor focus
Prochaetoglobosin II Marine fungi Antitumor 3.41–86.95 (cholangiocarcinoma) Broader tumor cell line activity
Armochaetoglasin A Marine-sponge-associated fungi Antitumor, antibacterial Not explicitly reported Dual activity; targets Gram-positive bacteria
Chaetoglobosin V Chaetomium elatum Cytotoxic 3.41–86.95 (cholangiocarcinoma) High potency against bile duct cancer
Chaetoglobosin A Penicillium expansum Cytotoxic, antifungal <10 μM (multiple cancers) Ubiquitous in P. expansum isolates

Key Findings

Structural and Functional Divergence :

  • This compound and IIIed differ in oxidation states, impacting their bioactivity profiles. While III shows antiamebic activity, IIIed is primarily antitumor .
  • Armochaetoglasins (A–E) exhibit dual antitumor/antibacterial roles, unlike this compound, which lacks antibacterial effects .

Cytotoxicity Spectrum: this compound is more potent against breast cancer (IC50 2.54–21.29 μM) than cholangiocarcinoma (IC50 3.41–86.95 μM), whereas Chaetoglobosin V shows consistent cytotoxicity across both cell types . Chaetoglobosin A, a ubiquitous congener in Penicillium, demonstrates broad-spectrum cytotoxicity at sub-10 μM concentrations .

Mechanistic Insights: this compound’s antiamebic activity is uniquely inhibited by L-cysteine, likely due to thiol attack on its α,β-unsaturated ketone group . This sensitivity is absent in analogs like Chaetoglobosin A.

Biosynthetic Pathways :

  • This compound is a precursor in the biosynthesis of chaetoglobosins (e.g., Chaetoglobosin J) via oxidative modifications .

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